molecular formula C19H16FNO3S B3604764 N-{[1,1'-BIPHENYL]-4-YL}-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

N-{[1,1'-BIPHENYL]-4-YL}-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B3604764
M. Wt: 357.4 g/mol
InChI Key: STNDDXSIBBPNPX-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-4-YL}-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a biphenyl structure with additional functional groups, including a fluorine atom, a methoxy group, and a sulfonamide group

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(4-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3S/c1-24-18-12-9-16(20)13-19(18)25(22,23)21-17-10-7-15(8-11-17)14-5-3-2-4-6-14/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNDDXSIBBPNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis techniques, optimized for yield and efficiency. This could include continuous flow reactors for the Suzuki-Miyaura coupling and large-scale electrophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-4-YL}-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE can undergo several types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl core provides structural rigidity, allowing for specific binding interactions .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1,1'-BIPHENYL]-4-YL}-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[1,1'-BIPHENYL]-4-YL}-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

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